molecular formula C7H5BrFNO2 B2978676 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene CAS No. 1807212-21-0

2-Bromo-1-fluoro-5-methyl-3-nitrobenzene

Cat. No.: B2978676
CAS No.: 1807212-21-0
M. Wt: 234.024
InChI Key: JUHSOFUPFHGQIM-UHFFFAOYSA-N
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Description

2-Bromo-1-fluoro-5-methyl-3-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO2. It is a derivative of benzene, featuring bromine, fluorine, methyl, and nitro functional groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

The synthesis of 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene typically involves the nitration of 2-Bromo-1-fluoro-5-methylbenzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Bromo-1-fluoro-5-methyl-3-nitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-1-fluoro-5-methyl-3-nitrobenzene is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene involves its interaction with various molecular targets. In substitution reactions, the bromine atom is replaced by nucleophiles through a two-step mechanism. The first step involves the formation of a sigma complex, followed by the departure of the bromide ion. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps .

Comparison with Similar Compounds

2-Bromo-1-fluoro-5-methyl-3-nitrobenzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique reactivity and versatility in synthetic applications.

Properties

IUPAC Name

2-bromo-1-fluoro-5-methyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-2-5(9)7(8)6(3-4)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHSOFUPFHGQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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